molecular formula C9H16N2O4 B8424457 3-(2,2-Dimethoxyethyl)-5,5-dimethylimidazolidine-2,4-dione

3-(2,2-Dimethoxyethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B8424457
M. Wt: 216.23 g/mol
InChI Key: SEMQQQZGRKHFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Dimethoxyethyl)-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H16N2O4 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

3-(2,2-dimethoxyethyl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C9H16N2O4/c1-9(2)7(12)11(8(13)10-9)5-6(14-3)15-4/h6H,5H2,1-4H3,(H,10,13)

InChI Key

SEMQQQZGRKHFJE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(OC)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

85.46 g (0.667 mol) of 5,5-dimethylhydantoin, 110.6 g (0.80 mol) of anhydrous potassium carbonate and 124.0 g (0.7336 mol) of 2-bromoacetaldehyde dimethyl acetal in 600 ml of dimethylformamide are reacted for about 6 hours analogously to Example 1 in a glass apparatus. The reaction mixture is subsequently cooled to room temperature and filtered with suction, the filtrate is evaporated in a rotary evaporator, and the residue is dried at 110° C./0.1 mbar. The crude yield is 143.2 g (99.3% of theory) of 3-(2,2-dimethoxyethyl)-5,5-dimethylimidazolidine-2,4-dione. 21 g of the crude product are dissolved in 50 ml of 0.1N sodium hydroxide solution at room temperature, and the solution is extracted 3 times by shaking with 30 ml of tert-butyl methyl ether in each case in a separating funnel. The organic phases are combined, the solution is dried using anhydrous sodium sulfate and subsequently filtered, the clear filtrate is evaporated in a rotary evaporator, and the residue is dried for 1 hour at 60° C./0.1 mbar, giving 12.3 g of pure, highly viscous 3-(2,2-dimethoxyethyl)-5,5-dimethylimidazolidine-2,4-dione having the following analytical data:
Quantity
85.46 g
Type
reactant
Reaction Step One
Quantity
110.6 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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